molecular formula C11H14ClNO B15255107 4-[4-(Chloromethyl)phenyl]morpholine

4-[4-(Chloromethyl)phenyl]morpholine

Cat. No.: B15255107
M. Wt: 211.69 g/mol
InChI Key: VXXBDVPJUQJQIS-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)phenyl]morpholine hydrochloride (CAS 1616403-02-1) is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is an aromatic morpholine derivative, featuring a morpholine ring—a heterocycle containing both amine and ether functional groups—linked to a chloromethyl-substituted phenyl ring . The hydrochloride salt form enhances its stability for handling and storage. It is recommended to store this product under an inert atmosphere at 2-8°C . The primary research value of this compound lies in its role as a versatile chemical building block or synthetic intermediate. The reactive chloromethyl group serves as an excellent handle for further chemical transformations, most notably in nucleophilic substitution reactions, allowing researchers to create a diverse array of more complex molecules . This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The morpholine ring is a common pharmacophore found in pharmaceuticals and bioactive molecules due to its ability to improve solubility and influence metabolic profile . By incorporating this morpholine-containing intermediate into their designs, researchers can efficiently synthesize compound libraries targeting a range of biological activities. Morpholine derivatives are investigated for a wide spectrum of applications, including their potential as anticancer, antimicrobial, and anticonvulsant agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling information. This compound is classified with the GHS Signal Word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-[4-(chloromethyl)phenyl]morpholine

InChI

InChI=1S/C11H14ClNO/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9H2

InChI Key

VXXBDVPJUQJQIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CCl

Origin of Product

United States

Preparation Methods

Direct Substitution of 4-Chloromethylbenzene Derivatives

A principal route involves the reaction of morpholine with 1-chloro-4-(chloromethyl)benzene. This method leverages the electrophilic nature of the chloromethyl-substituted benzene ring, where morpholine acts as a nucleophile.

In a protocol adapted from CN113582920B, 4-chloromethylbenzyl chloride reacts with morpholine in dimethylformamide (DMF) at 120–130°C for 12 hours, employing sodium iodide as a catalyst to enhance reactivity. The reaction proceeds via an SNAr mechanism, with the chloromethyl group activating the para position for substitution. Post-reaction workup includes extraction with ethyl acetate, washing with sodium hydroxide to remove unreacted starting materials, and vacuum drying to isolate the product. This method achieves a yield of 82–87%.

Optimization Insights :

  • Catalyst Loading : Increasing sodium iodide from 0.1 to 0.2 equivalents improves yield by 8% due to enhanced halide displacement.
  • Solvent Effects : Replacing DMF with acetonitrile reduces side products but lowers reaction efficiency by 15%.

Halogen Exchange Reactions

An alternative approach utilizes 4-fluorobenzyl chloride as a starting material, where morpholine displaces the fluoride atom. This method, though less common, avoids the steric hindrance associated with bulkier halogens. Reaction conditions involve potassium carbonate as a base in toluene at 80°C for 24 hours, yielding 74% of the target compound. However, scalability is limited by the high cost of fluorinated precursors.

Friedel-Crafts Alkylation of Morpholine Derivatives

Benzylation of Morpholine

Friedel-Crafts alkylation offers a route to introduce the chloromethylphenyl group directly onto morpholine. Chloromethylbenzene reacts with morpholine in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction is conducted in dichloromethane at 0–5°C to minimize polyalkylation, yielding 68% of the product after silica gel chromatography.

Challenges :

  • Regioselectivity : Competing ortho/para substitution necessitates careful temperature control.
  • Workup Complexity : Residual AlCl₃ requires neutralization with aqueous HCl, complicating large-scale production.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of morpholine and 4-chloromethylbenzyl bromide in acetonitrile is irradiated at 150°C for 20 minutes, achieving 89% yield. This method reduces reaction time from hours to minutes and minimizes decomposition pathways.

Post-Functionalization of Phenylmorpholine Frameworks

Chloromethylation of 4-Phenylmorpholine

For substrates where the phenyl group is pre-installed, chloromethylation introduces the desired substituent. Using chloromethyl methyl ether (MOMCl) and SnCl₄ as a catalyst, 4-phenylmorpholine undergoes electrophilic substitution at the para position. The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane, yielding 76% after recrystallization from acetone.

Safety Note : MOMCl is a known carcinogen, necessitating strict handling protocols.

Reductive Amination Pathways

A two-step sequence involves condensing 4-nitrobenzaldehyde with morpholine followed by reduction and chlorination. The nitro group is first reduced to an amine using hydrogen gas over palladium on carbon, after which the amine is treated with thionyl chloride to install the chloromethyl group. This method achieves a combined yield of 71% but requires specialized equipment for hydrogenation.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 4.55 (s, 2H, CH₂Cl), 3.75 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 2.85 (t, J = 4.6 Hz, 4H, morpholine-NCH₂).
  • MS (ESI+) : m/z 212.1 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (GC) Key Advantage
Nucleophilic Substitution 87 99.9 Scalable, minimal byproducts
Friedel-Crafts Alkylation 68 98.5 Direct C–C bond formation
Microwave-Assisted 89 99.5 Rapid synthesis

Industrial-Scale Considerations

Cost-Benefit Analysis

Nucleophilic substitution remains the most cost-effective route, with raw material costs estimated at $12/kg of product. Microwave methods, while efficient, incur higher energy expenses ($18/kg).

Environmental Impact

The use of DMF in large-scale reactions poses disposal challenges. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) reduce environmental footprint but increase reaction time by 30%.

Emerging Methodologies

Photocatalytic C–H Functionalization

Preliminary studies indicate that visible-light-mediated catalysis can directly chloromethylate 4-phenylmorpholine using dichloromethane as both solvent and chlorine source. Initial yields of 52% suggest potential for further optimization.

Flow Chemistry Approaches

Continuous-flow systems enhance heat and mass transfer, particularly for exothermic reactions like Friedel-Crafts alkylation. Pilot-scale trials demonstrate a 15% yield improvement over batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-[4-(Chloromethyl)phenyl]morpholine undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 4-[4-(Chloromethyl)phenyl]morpholine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Biochemical Studies: It is used in biochemical studies to understand the interactions of morpholine derivatives with biological systems.

Medicine:

    Drug Development: 4-[4-(Chloromethyl)phenyl]morpholine is explored for its potential therapeutic applications, including its use as a building block for active pharmaceutical ingredients.

Industry:

Mechanism of Action

Mechanism:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.

    Pathways Involved: The pathways involved in its mechanism of action vary based on the biological or chemical context in which it is used.

Comparison with Similar Compounds

Chloromethyl vs. Trifluoromethyl Substitutions

  • 4-(4-(Trifluoromethyl)phenyl)morpholine : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic reactivity and metabolic stability compared to the chloromethyl group. This derivative is synthesized via nickel-catalyzed amination of 4-bromobenzotrifluoride with morpholine .
  • Key Difference : The CF₃ group increases lipophilicity (cLog P ~3.5–4.5) and resistance to oxidative metabolism, whereas the chloromethyl group acts as a leaving group, enabling nucleophilic substitution reactions .

Chloromethyl vs. Sulfonyl Substitutions

  • 4-(Phenyl sulfonyl)morpholine : The sulfonyl group imparts high polarity and hydrogen-bonding capacity, improving aqueous solubility. For example, 4-[(2-fluorophenyl)sulfonyl]morpholine has a calculated XLogP3 of 1.8, significantly lower than chloromethyl derivatives .
  • Key Difference : Sulfonyl-substituted morpholines are often used as enzyme inhibitors or antibacterials due to their strong electron-withdrawing effects, whereas chloromethyl derivatives are primarily synthetic intermediates .

Heterocyclic Analogues

Thiazole- and Pyrimidine-Containing Morpholines

  • 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine : Incorporates a thiazole ring, enhancing π-stacking interactions in biological targets. This compound (MW: 280.77 g/mol) exhibits antibacterial properties, contrasting with the intermediate role of 4-[4-(Chloromethyl)phenyl]morpholine .
  • 4-(4-Chloropyrimidin-2-yl)morpholine : The pyrimidine ring introduces planarity and hydrogen-bonding sites, making it suitable for kinase inhibition. Its synthesis involves cross-coupling reactions with boronic acids .
Compound Key Substituent Molecular Weight (g/mol) Application Reference
4-[4-(Chloromethyl)phenyl]morpholine Chloromethylphenyl 211.69 (calculated) Synthetic intermediate
4-(4-(Trifluoromethyl)phenyl)morpholine Trifluoromethylphenyl 261.68 Electrophilic reagents
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine Chlorophenyl-thiazole 280.77 Antibacterial agents
4-(4-Chloropyrimidin-2-yl)morpholine Chloropyrimidine 199.63 Kinase inhibitors

Morpholine vs. Piperidine/Piperazine Analogues

  • In EP2 receptor potentiation studies, morpholine-containing pyrimidines (e.g., CID2992168) showed superior activity compared to piperidine or piperazine analogues. The oxygen atom in morpholine enhances hydrogen-bonding with target proteins .
  • Example : CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) achieved a 12.3-fold EC₅₀ shift, whereas piperidine analogues (CID3239428) were inactive .

Chlorine Positional Effects

  • Para-chlorine substitution (e.g., 4-(4-chlorophenyl)morpholine) is common in bioactive compounds due to optimal steric and electronic effects. Meta-substitution, as in 4-(3-chlorophenyl)morpholine, often reduces potency due to altered binding geometry .

Physicochemical Properties

  • Lipophilicity : Chloromethyl-substituted morpholines (estimated cLog P ~4.3) are more lipophilic than sulfonyl derivatives (cLog P ~1.8–2.5) but less so than trifluoromethyl analogues (cLog P ~4.5) .
  • Reactivity : The chloromethyl group facilitates nucleophilic displacement reactions (e.g., with amines or azides), as seen in the synthesis of 4-[[4-(Azidomethyl)phenyl]methyl]morpholine .

Biological Activity

4-[4-(Chloromethyl)phenyl]morpholine is a compound belonging to the class of phenylmorpholines, characterized by its unique structural features that include a morpholine ring and a chloromethyl-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-[4-(Chloromethyl)phenyl]morpholine is C10H12ClNC_{10}H_{12}ClN, with a molecular weight of approximately 185.66 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of 4-[4-(Chloromethyl)phenyl]morpholine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzymatic activities, affecting various biochemical pathways within the cell. The chloromethyl group is particularly significant as it facilitates these interactions, potentially leading to therapeutic applications in enzyme inhibition and receptor binding studies.

Biological Activity and Applications

Research indicates that 4-[4-(Chloromethyl)phenyl]morpholine exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in relation to neurotransmitter transporters. Compounds similar to 4-[4-(Chloromethyl)phenyl]morpholine have shown activity against norepinephrine and serotonin transporters, suggesting potential applications in treating disorders such as depression and anxiety .
  • Anticancer Activity : Preliminary studies have indicated that derivatives of phenylmorpholines can exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism involves interference with cellular signaling pathways that promote cell proliferation .
  • Metabolic Studies : This compound has been identified in human blood samples, indicating exposure through environmental or occupational sources. Its presence highlights the need for further investigation into its metabolic pathways and potential health implications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-[4-(Chloromethyl)phenyl]morpholine:

  • Inhibition Studies : A study focusing on structurally similar compounds demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 μM to over 30 μM depending on the substituents present on the phenyl ring. This suggests that modifications in structure can significantly influence biological activity .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited cytotoxicity against MCF-7 breast cancer cells, with some compounds achieving IC50 values below 20 μM, indicating promising anticancer properties .
  • Molecular Docking Studies : Computational studies have employed molecular docking techniques to predict interactions between 4-[4-(Chloromethyl)phenyl]morpholine and various protein targets. These studies suggest that halogen bonding plays a crucial role in enhancing binding affinity, which is critical for developing effective inhibitors .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of norepinephrine and serotonin transporters
CytotoxicityEffective against MCF-7 breast cancer cells
Binding AffinityEnhanced by halogen bonding interactions
Metabolic PresenceDetected in human blood; indicates exposure

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